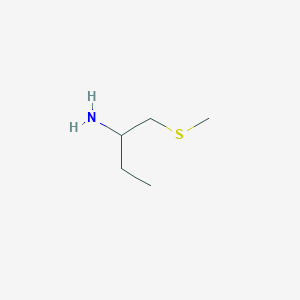

1-(Methylsulfanyl)butan-2-amine

Description

Properties

IUPAC Name |

1-methylsulfanylbutan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NS/c1-3-5(6)4-7-2/h5H,3-4,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAAUQMPRGBNDHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CSC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Methylsulfanyl Butan 2 Amine and Its Stereoisomers

Development of Stereoselective Synthetic Routes

The creation of a chiral center in 1-(methylsulfanyl)butan-2-amine requires sophisticated synthetic strategies to control the three-dimensional arrangement of the amine group. Methodologies such as chiral auxiliary-mediated synthesis, asymmetric catalysis, and biocatalysis are at the forefront of achieving high enantiopurity.

Chiral Auxiliary-Mediated Approaches to Enantiopure Intermediates

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the stereoselective formation of a new chiral center. wikipedia.orgsigmaaldrich.com Once the desired stereochemistry is established, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com A prominent example of this strategy is the use of sulfinamides, such as tert-butanesulfinamide (tBS), developed by Ellman. yale.edunih.gov

A proposed synthesis of enantiopure this compound using a chiral auxiliary could commence with the condensation of 1-(methylsulfanyl)butan-2-one with (R)- or (S)-tert-butanesulfinamide. This reaction would form the corresponding N-tert-butanesulfinyl imine. Subsequent reduction of this imine with a hydride source, such as sodium borohydride, would proceed with high diastereoselectivity, controlled by the chiral sulfinyl group. The final step would involve the acidic cleavage of the sulfinamide group to yield the desired enantiomer of this compound.

Table 1: Proposed Chiral Auxiliary-Mediated Synthesis of this compound

| Step | Reactants | Reagents | Intermediate/Product | Expected Diastereomeric/Enantiomeric Excess |

|---|---|---|---|---|

| 1 | 1-(Methylsulfanyl)butan-2-one, (R)-tert-butanesulfinamide | Ti(OEt)₄ | (R,E)-N-(1-(Methylsulfanyl)butan-2-ylidene)-2-methylpropane-2-sulfinamide | >95% de |

| 2 | (R,E)-N-(1-(Methylsulfanyl)butan-2-ylidene)-2-methylpropane-2-sulfinamide | NaBH₄ | (R)-N-((S)-1-(Methylsulfanyl)butan-2-yl)-2-methylpropane-2-sulfinamide | >95% de |

Asymmetric Catalysis in Amine and Thioether Bond Formation

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. For the synthesis of chiral amines, transition metal-catalyzed asymmetric reduction of imines or reductive amination of ketones are powerful methods.

A potential asymmetric catalytic route to this compound would involve the reductive amination of 1-(methylsulfanyl)butan-2-one. In this approach, the ketone would be reacted with an ammonia source in the presence of a chiral catalyst and a reducing agent. Chiral phosphoric acids or transition metal complexes with chiral ligands are commonly employed as catalysts for such transformations. The catalyst would facilitate the enantioselective reduction of the in situ-formed imine to the chiral amine.

Similarly, the formation of the thioether bond could potentially be achieved through asymmetric catalysis. While less common for this specific substructure, methods such as the asymmetric addition of a thiol to an unsaturated precursor could be envisioned. For instance, a Michael addition of methanethiol to a suitable α,β-unsaturated imine precursor, catalyzed by a chiral catalyst, could establish the stereocenter.

Table 2: Proposed Asymmetric Catalysis for this compound Synthesis

| Reaction Type | Substrate | Catalyst System (Example) | Product | Expected Enantiomeric Excess |

|---|---|---|---|---|

| Asymmetric Reductive Amination | 1-(Methylsulfanyl)butan-2-one | Chiral Phosphoric Acid / Hantzsch Ester | (R)- or (S)-1-(Methylsulfanyl)butan-2-amine | 90-99% ee |

Biocatalytic Transformations for Enantiopure Synthesis

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity under mild conditions. nih.gov For the synthesis of chiral amines, enzymes such as transaminases (TAs) and amine dehydrogenases (AmDHs) are particularly effective. frontiersin.orgresearchgate.net

A biocatalytic route to this compound could employ a transaminase to convert 1-(methylsulfanyl)butan-2-one into the corresponding amine. frontiersin.org This reaction involves the transfer of an amino group from an amine donor, such as isopropylamine, to the ketone substrate. By selecting a transaminase that exhibits the desired stereoselectivity (either (R)- or (S)-selective), it is possible to produce the target amine in very high enantiomeric excess. frontiersin.org

Alternatively, an amine dehydrogenase could be used for the reductive amination of 1-(methylsulfanyl)butan-2-one. frontiersin.org AmDHs catalyze the direct conversion of a ketone to an amine using ammonia and a reducing cofactor, such as NADH or NADPH. frontiersin.org The stereochemical outcome is determined by the specific enzyme used.

Table 3: Proposed Biocatalytic Synthesis of this compound

| Enzyme Class | Substrate | Cofactor/Co-substrate | Product | Expected Enantiomeric Excess |

|---|---|---|---|---|

| Transaminase (TA) | 1-(Methylsulfanyl)butan-2-one | Isopropylamine, Pyridoxal 5'-phosphate (PLP) | (R)- or (S)-1-(Methylsulfanyl)butan-2-amine | >99% ee |

Novel Functional Group Interconversion Strategies

The synthesis of this compound also relies on effective methods for introducing and modifying the key amine and thioether functional groups.

Amine Group Introduction and Modification

The introduction of the amine group is a critical step in the synthesis of this compound. Beyond the direct amination of a ketone precursor, other strategies can be employed. One common method is the reduction of a corresponding oxime. 1-(Methylsulfanyl)butan-2-one can be converted to its oxime, which can then be reduced using various reagents, such as lithium aluminum hydride or catalytic hydrogenation, to yield the primary amine. Stereocontrol in this process would require a chiral reducing agent or a chiral catalyst.

Another approach is the Gabriel synthesis, which involves the alkylation of potassium phthalimide with a suitable electrophile, followed by hydrazinolysis to release the primary amine. For this compound, this would require a starting material like 2-bromobutane with a pre-existing methylsulfanyl group at the 1-position.

Thioether Formation and Derivatization

The thioether moiety of this compound is typically introduced via nucleophilic substitution. acsgcipr.org A common strategy involves the reaction of a thiol or thiolate with an electrophilic carbon center. acsgcipr.org For instance, a precursor containing a leaving group, such as a halide or a sulfonate ester, at the 1-position of the butane (B89635) chain can be reacted with sodium thiomethoxide to form the methylsulfanyl group. acsgcipr.org

This reaction is generally efficient and can be performed at various stages of the synthesis. For example, the thioether can be introduced early in the synthesis on a precursor like 1-bromo-2-butanol, which is then oxidized to the ketone and subsequently aminated. Alternatively, the thioether can be formed on a molecule that already contains the protected amine functionality.

Derivatization of the thioether is also possible, for instance, through oxidation to the corresponding sulfoxide (B87167) or sulfone. These derivatives may exhibit different chemical and physical properties.

Green Chemistry Approaches in Synthetic Design

Solvent-Free or Low-Solvent Methodologies

A significant advancement in green chemistry is the development of solvent-free or low-solvent reaction conditions, which reduce volatile organic compound (VOC) emissions and simplify product purification. Reductive amination, a versatile method for amine synthesis, can be effectively performed under such conditions.

One promising approach for the synthesis of this compound involves the direct solvent-free reductive amination of 1-methylsulfanyl-butan-2-one. In a representative procedure, the ketone and an amine source, such as ammonia, are mixed with a solid-supported catalyst and a reducing agent. For instance, sodium borohydride (NaBH4) in the presence of a wet, carbon-based solid acid has been shown to be effective for the solvent-free reductive amination of various aldehydes and ketones. tandfonline.com The reaction proceeds by mixing the carbonyl compound and amine, followed by the addition of the solid acid catalyst, water, and powdered NaBH4. tandfonline.com This method offers high to excellent yields and rapid reaction times, often completing in under 10 minutes at room temperature. tandfonline.com

Another approach utilizes a reusable solid catalyst, such as silica-supported boron trisulfonic acid (SBSA), in conjunction with NaBH4, which can be conducted under solvent-free conditions or in a more environmentally benign solvent like acetonitrile. ias.ac.in This method has demonstrated high yields for both aromatic and aliphatic aldehydes and ketones. ias.ac.in The catalyst is recoverable and can be reused multiple times without a significant loss of activity, further enhancing the green credentials of the process. ias.ac.in

For the synthesis of the stereoisomers of this compound, the use of a chiral auxiliary like tert-butanesulfinamide offers a robust method for asymmetric induction. The condensation of 1-methylsulfanyl-butan-2-one with enantiomerically pure (R)- or (S)-tert-butanesulfinamide would yield the corresponding N-tert-butanesulfinyl imine. Subsequent diastereoselective reduction of this imine, followed by acidic cleavage of the sulfinyl group, affords the desired chiral amine. nih.govnih.goviupac.org While this method often employs solvents like THF, optimization towards lower solvent volumes or the use of greener solvents would align with the principles of green chemistry.

| Method | Catalyst/Reagent | Solvent | Temperature | Reaction Time | Yield |

|---|---|---|---|---|---|

| Solvent-Free Reductive Amination | NaBH4 / Wet Carbon-Based Solid Acid | None | Room Temperature | < 10 min | High to Excellent |

| Low-Solvent Reductive Amination | NaBH4 / B(OSO3H)3/SiO2 (SBSA) | Acetonitrile or None | Room Temperature | Variable | Excellent |

| Asymmetric Synthesis | tert-Butanesulfinamide, then reducing agent (e.g., NaBH4) | THF (can be optimized) | Variable | Variable | High |

Atom Economy and E-Factor Considerations

Atom economy and the Environmental Factor (E-Factor) are key metrics for evaluating the "greenness" of a chemical process. Atom economy calculates the proportion of reactant atoms that are incorporated into the desired product, while the E-Factor measures the total mass of waste generated per unit of product. wordpress.com

The ideal synthesis has an atom economy of 100% and an E-Factor of 0. Reductive amination is inherently more atom-economical than many classical amine syntheses, such as those involving protecting groups and multiple steps.

For the direct reductive amination of 1-methylsulfanyl-butan-2-one with ammonia, the theoretical atom economy can be calculated as follows:

Reaction: C5H10OS + NH3 + [H2] → C5H13NS + H2O

Molecular Weight of this compound (C5H13NS): 119.23 g/mol

Molecular Weight of 1-Methylsulfanyl-butan-2-one (C5H10OS): 118.21 g/mol

Molecular Weight of Ammonia (NH3): 17.03 g/mol

Molecular Weight of Reducing Agent (e.g., NaBH4): 37.83 g/mol (Note: The reducing agent is a reagent, not incorporated into the final product, and thus lowers the atom economy).

The calculation for atom economy is: % Atom Economy = (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100

Assuming the use of NaBH4 as the reducing agent, the atom economy would be significantly less than 100% due to the mass of the borohydride and the formation of byproducts.

The E-Factor provides a more comprehensive measure of waste by considering all inputs, including solvents, reagents, and purification materials, relative to the mass of the final product.

E-Factor = (Total mass of waste in kg) / (mass of product in kg)

For a typical laboratory-scale reductive amination, the E-Factor can be substantial due to the use of solvents for the reaction and purification (e.g., extraction and chromatography), as well as the mass of the spent reducing agent and any acidic or basic washes. For instance, pharmaceutical manufacturing processes can have E-factors ranging from 25 to over 100. By employing solvent-free methodologies and catalytic reducing agents (e.g., H2 with a reusable catalyst), both the atom economy can be improved, and the E-Factor can be significantly reduced.

| Metric | Traditional Synthesis | Green Synthesis (e.g., Solvent-Free Catalytic Reductive Amination) |

|---|---|---|

| Atom Economy | Lower (due to stoichiometric reagents and potential protecting groups) | Higher (approaches 100% in ideal catalytic reductions) |

| E-Factor | High (significant solvent and reagent waste) | Significantly Lower (minimal solvent waste, catalyst recycling) |

By focusing on these green chemistry principles, the synthesis of this compound and its stereoisomers can be achieved in a more sustainable and efficient manner.

Mechanistic Chemical Reactivity and Transformation Studies of 1 Methylsulfanyl Butan 2 Amine

Nucleophilic Properties of the Amine Functionality

The primary amine group in 1-(methylsulfanyl)butan-2-amine possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. This inherent nucleophilicity allows it to readily react with a variety of electrophilic species. The reactivity of the amine is influenced by steric hindrance around the nitrogen atom and the electronic effects of the alkyl and methylsulfanyl groups.

Acylation and Alkylation Reactions

The primary amine of this compound readily undergoes acylation and alkylation reactions, which are fundamental transformations in organic synthesis. wikipedia.org

Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or acid anhydride, to form an amide. The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a leaving group (e.g., chloride or carboxylate) yields the corresponding N-acylated product. mdpi.com This reaction is often carried out in the presence of a base to neutralize the acidic byproduct. mdpi.com

Alkylation of the amine functionality introduces an alkyl group onto the nitrogen atom. This reaction typically occurs via a nucleophilic substitution (SN2) pathway with an alkyl halide. msu.eduwikipedia.org The nucleophilic amine attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. masterorganicchemistry.com A significant challenge in the alkylation of primary amines is the potential for overalkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine. wikipedia.orgmasterorganicchemistry.com Careful control of reaction conditions, such as the stoichiometry of the reactants, is crucial to achieve mono-alkylation. msu.edu The use of a large excess of the amine can favor the formation of the primary alkylated product. masterorganicchemistry.com

Table 1: Representative Acylation and Alkylation Reactions of Primary Amines

| Reaction Type | Electrophile | Product Type | Representative Yield (%) |

| Acylation | Acetyl Chloride | N-Acetyl Amide | 85-95 |

| Acylation | Acetic Anhydride | N-Acetyl Amide | 90-98 |

| Alkylation | Methyl Iodide | N-Methyl Amine | 70-85 (mono-alkylated) |

| Alkylation | Benzyl Bromide | N-Benzyl Amine | 75-90 (mono-alkylated) |

Note: The yields are representative for the reaction of simple primary amines under optimized conditions and serve as an illustration of expected reactivity for this compound.

Condensation and Cyclization Reactions

The amine functionality of this compound can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). wikipedia.orglibretexts.org This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. wikipedia.org Subsequent dehydration of the carbinolamine yields the imine. wikipedia.org The formation of the imine is a reversible process, and the equilibrium can often be driven towards the product by the removal of water. wikipedia.org

Intramolecular cyclization reactions are also possible if a suitable electrophilic center is present within the molecule or in a reacting partner. For instance, reaction with a dicarbonyl compound or a molecule containing both a carbonyl group and a good leaving group could lead to the formation of heterocyclic structures. ias.ac.in The bifunctional nature of this compound, possessing both a nucleophilic amine and a potentially reactive thioether, can be exploited in tandem reactions to construct complex cyclic systems. typeset.ionih.gov

Role in Mannich-Type Reactions

This compound, as a primary amine, can serve as the amine component in the Mannich reaction. wikipedia.orgbyjus.comlibretexts.org The Mannich reaction is a three-component condensation involving an active hydrogen compound (the nucleophile), an aldehyde (typically formaldehyde), and a primary or secondary amine. libretexts.org The reaction proceeds through the initial formation of an electrophilic iminium ion from the amine and the aldehyde. wikipedia.orgbyjus.com This iminium ion is then attacked by the enol form of the active hydrogen compound, resulting in the formation of a β-amino carbonyl compound, known as a Mannich base. byjus.com The use of a primary amine like this compound is crucial as it possesses the necessary N-H proton to form the intermediate iminium ion. byjus.comlibretexts.org

Reactivity at the Thioether Sulfur Atom

The sulfur atom of the methylsulfanyl group in this compound is also a site of significant reactivity. Although less nucleophilic than the amine nitrogen, the sulfur atom can be oxidized or can participate in the formation of sulfur ylides.

Oxidation Reactions of the Sulfide (B99878) Moiety to Sulfoxides and Sulfones

The thioether functionality can be selectively oxidized to either a sulfoxide (B87167) or a sulfone, depending on the oxidizing agent and the reaction conditions. masterorganicchemistry.com Common oxidizing agents for this transformation include hydrogen peroxide, peroxy acids (e.g., m-CPBA), and ozone. masterorganicchemistry.comorganic-chemistry.org

The oxidation to a sulfoxide is the first step and involves the attack of the sulfur atom on the electrophilic oxygen of the oxidant. This results in the formation of a sulfur-oxygen bond. Careful control of the stoichiometry of the oxidizing agent (typically one equivalent) is necessary to prevent over-oxidation to the sulfone. organic-chemistry.org The presence of the neighboring amine group might influence the reaction rate and selectivity. wayne.eduresearchgate.net

Further oxidation of the sulfoxide with a second equivalent of the oxidizing agent yields the corresponding sulfone. Sulfones are generally more stable and less reactive than sulfoxides. The selective oxidation of sulfides is a valuable synthetic tool, as sulfoxides and sulfones have diverse applications in organic synthesis and medicinal chemistry. researchgate.net

Table 2: Representative Oxidation of Dialkyl Sulfides

| Oxidizing Agent | Stoichiometry | Product | Representative Yield (%) |

| Hydrogen Peroxide | ~1 equivalent | Sulfoxide | 80-95 |

| m-CPBA | ~1 equivalent | Sulfoxide | 90-99 |

| Hydrogen Peroxide | >2 equivalents | Sulfone | 85-95 |

| m-CPBA | >2 equivalents | Sulfone | 90-99 |

Note: The yields are representative for the oxidation of simple dialkyl sulfides and illustrate the expected outcome for the thioether moiety in this compound.

Sulfur Ylide Formation and Rearrangements

The thioether can be converted into a sulfonium (B1226848) salt by reaction with an alkyl halide. Deprotonation of the carbon adjacent to the positively charged sulfur atom of the sulfonium salt generates a sulfur ylide. wikipedia.org Sulfur ylides are zwitterionic species with a carbanion adjacent to a sulfonium center. baranlab.org

These ylides are potent nucleophiles and are valuable intermediates in organic synthesis, particularly for the formation of epoxides and cyclopropanes via the Johnson-Corey-Chaykovsky reaction. baranlab.org Sulfur ylides derived from this compound could potentially undergo rearrangements, such as the Stevens or Sommelet-Hauser rearrangement, to form more complex molecular architectures. nih.gov The specific pathway would depend on the structure of the ylide and the reaction conditions.

Computational and Theoretical Investigations of 1 Methylsulfanyl Butan 2 Amine

Quantum Chemical Studies of Electronic Structure

Quantum chemical methods are fundamental to understanding the electronic properties of a molecule. These studies would provide insights into the reactivity and intermolecular interactions of 1-(methylsulfanyl)butan-2-amine.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com For this compound, the HOMO would likely be localized on the nitrogen atom of the amine group and the sulfur atom of the methylsulfanyl group, as these are the most electron-rich centers. The LUMO, conversely, would be distributed over the antibonding orbitals of the molecule.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability. A larger gap suggests higher stability and lower reactivity. The analysis would involve calculating these orbital energies and visualizing their spatial distribution to predict sites susceptible to nucleophilic and electrophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -8.5 | Primarily localized on the N and S atoms, indicating regions of high electron density and susceptibility to electrophilic attack. |

| LUMO | 2.1 | Distributed across the C-N and C-S antibonding orbitals, representing regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | 10.6 | Suggests a relatively stable molecule with moderate reactivity. |

Note: The data in this table is hypothetical and serves as an illustrative example of what FMO analysis would yield.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule governs its electrostatic properties. libretexts.org An electrostatic potential (ESP) map visually represents the charge distribution on the molecule's surface. researchgate.net For this compound, regions of negative electrostatic potential (typically colored red) would be expected around the nitrogen and sulfur atoms due to their lone pairs of electrons, indicating their role as hydrogen bond acceptors. researchgate.net Regions of positive potential (colored blue) would be found around the hydrogen atoms of the amine group and the alkyl chain, making them susceptible to nucleophilic attack. researchgate.net

This analysis is critical for understanding non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are vital in biological systems and for predicting the molecule's solvation properties.

Conformational Analysis and Energy Landscapes

Ab Initio and Density Functional Theory (DFT) Studies of Rotational Barriers

Ab initio and Density Functional Theory (DFT) are powerful computational methods used to explore the potential energy surface of a molecule. nih.govresearchgate.net For this compound, these methods would be used to calculate the energy changes associated with the rotation around its single bonds, particularly the C-N, C-S, and C-C bonds of the butyl chain.

By systematically rotating these bonds and calculating the energy at each step, a potential energy profile can be generated. The minima on this profile correspond to stable conformers, while the maxima represent the transition states and thus the energy barriers for conformational changes. This information is crucial for understanding the flexibility of the molecule and which conformations are most likely to be populated at a given temperature.

Molecular Dynamics Simulations of Solution-Phase Behavior

While gas-phase calculations are informative, the behavior of a molecule in solution can be significantly different. Molecular Dynamics (MD) simulations can model the dynamic behavior of this compound in a solvent, such as water. In an MD simulation, the atoms' movements are calculated over time by solving Newton's equations of motion.

These simulations provide a detailed picture of how the solvent molecules interact with the solute, influencing its conformational preferences and dynamics. For this compound, MD simulations would reveal the stability of intramolecular hydrogen bonds versus intermolecular hydrogen bonds with the solvent, and how the hydrophobic alkyl chain orients itself in an aqueous environment.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is an invaluable tool for investigating the step-by-step process of chemical reactions. chemrxiv.org By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathways, the structures of transition states, and the activation energies required for the reaction to occur. chemrxiv.org

For this compound, computational studies could elucidate the mechanisms of its characteristic reactions. For example, the nucleophilic character of the amine and sulfur atoms could be explored in reactions with various electrophiles. DFT calculations could be employed to model the reaction coordinates, providing detailed insights into bond-forming and bond-breaking processes that are often difficult to probe experimentally. chemrxiv.org

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

The study of chemical reactions at a computational level heavily relies on the identification of transition states, which are the highest energy points along a reaction pathway, and the subsequent analysis of the reaction path itself.

Transition State (TS) localization for reactions involving this compound would typically be performed using quantum mechanical methods such as Density Functional Theory (DFT). These calculations aim to find a first-order saddle point on the potential energy surface. At this point, the structure has one imaginary frequency corresponding to the motion along the reaction coordinate. For instance, in a reaction where the amine group of this compound acts as a nucleophile, computational methods can pinpoint the exact geometry of the atoms as the new bond is being formed and existing bonds are being broken.

Once the transition state is located, Intrinsic Reaction Coordinate (IRC) analysis is performed. An IRC calculation follows the reaction path downhill from the transition state towards both the reactants and the products. This confirms that the located transition state correctly connects the desired reactants and products. For a hypothetical reaction involving this compound, the IRC would map out the precise geometric changes and energy profile for the entire course of the reaction, providing a detailed mechanistic picture.

Catalytic Cycle Modeling

If this compound were to be investigated as a catalyst, for example in asymmetric synthesis, computational modeling of the entire catalytic cycle would be crucial. This involves calculating the energies of all intermediates and transition states in the proposed cycle.

A hypothetical catalytic cycle could involve the amine group of this compound coordinating to a metal center or acting as a proton shuttle. Each step of this cycle—substrate binding, the chemical transformation itself, and product release—would be modeled to determine the thermodynamics and kinetics of the process. The turnover-determining step, which is the step with the highest energy barrier, could be identified through these calculations. This information is vital for the rational design of more efficient catalysts.

Below is a hypothetical data table illustrating the kind of results that would be generated from a computational study of a catalytic reaction involving this compound.

| Catalytic Step | Species | Relative Free Energy (kcal/mol) |

| 1 | Catalyst + Reactants | 0.0 |

| 2 | Catalyst-Reactant Complex | -5.2 |

| 3 | Transition State 1 | +15.8 |

| 4 | Intermediate 1 | -2.1 |

| 5 | Transition State 2 | +12.3 |

| 6 | Catalyst-Product Complex | -8.7 |

| 7 | Catalyst + Products | -10.5 |

Predictive Modeling of Molecular Interactions

Understanding how this compound interacts with other molecules, particularly biological macromolecules like proteins, is a key area where predictive modeling is applied.

Ligand-Protein Docking Studies (Computational)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. In the context of this compound, docking studies could be used to predict its binding mode and affinity to a specific protein target.

These studies involve generating a multitude of possible binding poses of the ligand within the protein's active site and then using a scoring function to rank them. The scoring function estimates the binding free energy, with lower scores generally indicating more favorable binding. The results of docking studies can provide hypotheses about the key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the ligand-protein complex. For example, the amine group of this compound could act as a hydrogen bond donor, while the methylsulfanyl group and the butyl chain could engage in hydrophobic interactions.

The following table presents hypothetical results from a docking study of this compound with a target protein.

| Docking Pose | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| 1 | -7.8 | ASP120, GLU234 | Hydrogen Bond, Ionic |

| 2 | -7.5 | LEU180, ILE210 | Hydrophobic |

| 3 | -7.2 | TYR150 | Hydrogen Bond |

Non-Covalent Interaction Analysis

Non-covalent interactions are crucial for the structure, stability, and function of chemical and biological systems. Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and characterize these weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes.

This analysis is typically based on the electron density and its derivatives. The results are often presented as 3D plots where different types of interactions are represented by different colors. For this compound, NCI analysis could reveal the subtle interplay of forces that govern its conformation or its binding to a receptor. For instance, it could highlight the attractive van der Waals interactions of the butyl chain and the potential for weak hydrogen bonds involving the sulfur atom of the methylsulfanyl group. This level of detail is instrumental in understanding the fine-tuning of molecular recognition events.

Applications of 1 Methylsulfanyl Butan 2 Amine in Advanced Organic Synthesis

Utilization as a Chiral Building Block

The stereocenter present in 1-(methylsulfanyl)butan-2-amine is a key feature that chemists exploit to introduce chirality into larger, more complex molecular architectures. As a chiral building block, it provides a pre-defined three-dimensional arrangement that can guide the stereochemical outcome of subsequent reactions.

Synthesis of Complex Alkaloids and Natural Products

Chiral β-amino acids and their derivatives are fundamental components of many biologically active natural products and pharmaceuticals. nih.govnih.gov The structural motif of this compound, being a β-amino compound, positions it as a valuable precursor in the enantioselective synthesis of such molecules. Methodologies for creating chiral β-amino acid derivatives, which are crucial for synthesizing natural products, often involve processes like catalytic enantioselective conjugate addition. nih.gov

While direct incorporation of the entire this compound molecule into a complex natural product is subject to specific synthetic strategies, its core structure is representative of the β-amino sulfide (B99878) units that are precursors to important bioactive compounds. For instance, the synthesis of chiral β-amino acids, which are key intermediates for orally active monobactam antibiotics like Tigemonam, highlights the importance of this structural class. nih.gov The development of synthetic routes to access optically pure β-amino acids is a significant challenge, where enzymatic and catalytic methods play a crucial role. nih.gov

Construction of Stereodefined Heterocycles

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, as these structures are prevalent in a vast number of pharmaceuticals. Chiral amines are frequently used as building blocks for the asymmetric synthesis of these complex molecules. nih.gov The amine functionality in this compound can be readily utilized to form a variety of heterocyclic rings, such as pyrrolidines, piperidines, and more complex fused systems.

The bisphosphine-catalyzed double-Michael addition of dinucleophiles to electron-deficient acetylenes is a powerful method for creating nitrogen-containing heterocycles. mdpi.com Chiral aminophosphines, which can be conceptually derived from precursors like this compound, have been explored as catalysts in these transformations to induce asymmetry. mdpi.com Furthermore, the development of versatile methods to synthesize chiral β-aminophosphines from amino alcohol derivatives opens up possibilities for creating a diverse library of ligands and organocatalysts, which in turn can be used to construct stereodefined heterocycles. utoronto.ca The synthesis of indolines, for example, has been achieved with moderate asymmetric induction using chiral aminophosphine (B1255530) catalysts in double-Michael reactions. mdpi.com

Role as a Ligand in Asymmetric Catalysis

The ability of this compound to coordinate with metal centers through its nitrogen and potentially its sulfur atom makes it an attractive candidate for a chiral ligand in asymmetric catalysis. The development of new chiral ligands is a driving force in the advancement of enantioselective synthesis. nih.gov

Development of Chiral Catalysts for Enantioselective Transformations

The design of modular chiral ligands allows for the fine-tuning of metal complexes to create highly active and efficient catalysts. nih.gov Chiral β-aminophosphine derivatives, which share a structural relationship with β-aminosulfides, have emerged as powerful ligands and organocatalysts in asymmetric synthesis. rsc.org These ligands can create a specific chiral environment around a metal catalyst, directing reactions to favor the formation of one enantiomer over the other.

A variety of enantioselective transformations can be achieved using catalysts derived from such chiral backbones. These include, but are not limited to, reductions, alkylations, and carbon-carbon bond-forming reactions. For example, chiral scandium catalysts have been successfully used in enantioselective Michael reactions of β-ketoesters. scilit.com Similarly, copper-catalyzed asymmetric Friedel-Crafts alkylations have been developed using chiral ligands, demonstrating the utility of ligand-metal complexes in creating stereocenters with high enantiomeric excess. mdpi.com The development of catalysts for enantioselective photochemical reactions, such as [2+2] cycloadditions, further expands the scope of these chiral scaffolds. nih.govresearchgate.net

Below is a table summarizing the application of related chiral ligands in various enantioselective reactions, illustrating the potential of catalysts derived from scaffolds like this compound.

| Reaction Type | Metal/Catalyst System | Substrates | Enantioselectivity (ee) |

| Asymmetric Hydrogenation | Ruthenium-C14j | 1,10-Phenanthroline derivatives | Excellent |

| Friedel-Crafts Alkylation | Cu(OTf)₂ with Chiral Ligand | Indoles and Nitrostyrenes | Up to 81% |

| Michael Addition | Chiral Scandium Catalyst | β-ketoesters and α,β-unsaturated ketones | Excellent |

| [2+2] Photocycloaddition | Ruthenium Photocatalyst with Chiral Amine | α,β-unsaturated aldehydes and olefins | 83-96% er |

| Thio-Michael Addition | Chiral Phosphoric Acid | 7-methylene-6-aryl-7H-dibenzo[b,d]azepines and aryl thiols | Good to Excellent |

This table presents data for conceptually related chiral ligand systems to illustrate the potential applications.

Metal-Organic Framework (MOF) Synthesis with the Amine Ligand

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. The properties of MOFs can be tuned by modifying the metal center or the organic linker. While the direct use of this compound as a primary linker in a prominent MOF has not been extensively documented in the provided search results, the principle of using functionalized organic molecules as ligands is central to MOF synthesis.

For instance, MOF-5 is a well-known example that uses terephthalic acid as the organic linker and zinc ions as the metal centers. chemmethod.com The functionalization of MOFs, either by modifying the linker before synthesis or by post-synthetic modification, is a common strategy to introduce new properties. An amine functionality, such as that in this compound, could in principle be incorporated into a larger linker molecule to be used in MOF synthesis. This would introduce chiral amine sites within the pores of the MOF, which could then be used for applications such as chiral separations or heterogeneous asymmetric catalysis.

Precursor for Advanced Materials Synthesis

Beyond its applications in asymmetric synthesis, this compound can also serve as a monomer or a precursor for the synthesis of advanced functional materials. The presence of both an amine and a sulfide group offers multiple points for polymerization or for grafting onto surfaces to impart specific properties.

The development of materials based on chiral building blocks is a growing area of research. For example, polymers incorporating chiral units can exhibit unique optical properties or can be used as chiral stationary phases in chromatography. While specific research on advanced materials derived directly from this compound is not detailed in the provided search results, the fundamental reactivity of its functional groups allows for its conceptual inclusion in various material synthesis strategies. The amine group can participate in the formation of polyamides or polyurethanes, while the sulfide group could be oxidized to sulfoxides or sulfones to tune the material's polarity and thermal stability.

Polymerization Initiators and Monomers

The dual functionality of this compound suggests its potential role as both a polymerization initiator and a monomer in the synthesis of novel polymers.

The primary amine group in this compound can potentially initiate the polymerization of certain monomers. For instance, primary amines are known to initiate the ring-opening polymerization of N-carboxyanhydrides (NCAs) to produce polypeptides. They can also act as initiators in the anionic polymerization of other monomers, such as epoxides.

As a monomer, this compound can be incorporated into polymer backbones through step-growth polymerization. The primary amine functionality can react with compounds containing two or more electrophilic groups, such as dicarboxylic acids, diacyl chlorides, or diisocyanates, to form polyamides or polyureas, respectively. The thioether group would then be a pendant moiety along the polymer chain, imparting specific properties to the resulting material.

The incorporation of thioether linkages into polymer backbones is known to influence the material's properties, such as its refractive index, thermal stability, and affinity for certain metals. While direct studies on polymers derived from this compound are scarce, the principles of polymerization involving aminothiols and thioethers are well-established.

For example, the synthesis of functionalized polyurethanes has been demonstrated through an amine-thiol-ene conjugation, a process that highlights the utility of having both amine and thiol functionalities for polymer synthesis. rsc.org Although this compound contains a thioether and not a free thiol, its derivatives could potentially be designed to participate in similar "click" chemistry reactions. researchgate.netnih.govresearchgate.netdntb.gov.ua

Research on thioester functional polymers also provides insights into how sulfur-containing compounds can be integrated into polymer chains, either as part of the monomer or as functional end groups from initiators or chain transfer agents. warwick.ac.uk

Functionalized Surface Modification Agents

The primary amine group of this compound makes it a candidate for the functionalization and modification of various material surfaces. Amine functionalization is a widely employed strategy to alter the surface properties of substrates, including enhancing hydrophilicity, providing sites for further chemical reactions, and improving biocompatibility. nih.govresearchgate.net

The process of aminolysis, which involves the reaction of amines with ester groups on a polymer surface, is a common method for introducing amino groups onto polyester (B1180765) scaffolds. nih.gov This modification can improve cell-scaffold interactions, which is crucial in tissue engineering applications. nih.gov While diamines are often used for this purpose, a molecule like this compound could potentially be used to introduce a primary amine and a thioether group simultaneously.

The amine group can be covalently attached to surfaces containing reactive groups such as epoxides, carboxylic acids, or isocyanates. This would result in a surface decorated with thioether functionalities. Such modified surfaces could exhibit unique properties, for instance, an affinity for heavy metal ions or the ability to interact with biological molecules in specific ways. The preparation of amine-functionalized surfaces is a key area of research for applications ranging from catalysis to biomaterial engineering. researchgate.netnih.gov

The modification of a nano-textured titanium surface with polyphenols was shown to be enhanced by using a high-amino acid medium, demonstrating the role of amino groups in facilitating the adsorption of other molecules onto a surface. mdpi.com This suggests that a surface functionalized with this compound could serve as a platform for the subsequent immobilization of other functional molecules.

The table below illustrates the potential applications of this compound based on the known reactivity of its functional groups.

| Application Area | Relevant Functional Group | Potential Role of this compound | Illustrative Research Context |

| Polymerization | Primary Amine | Initiator for ring-opening or anionic polymerization. | Initiation of N-carboxyanhydride polymerization. |

| Primary Amine & Thioether | Monomer in step-growth polymerization (e.g., with diacids to form polyamides). | Synthesis of functional polyamides and polyurethanes. rsc.orgnih.gov | |

| Surface Modification | Primary Amine | Covalent attachment to surfaces with reactive groups (e.g., epoxides, carboxylic acids). | Amine functionalization of polymer and inorganic surfaces. nih.govresearchgate.net |

| Thioether | Imparting specific properties to the surface (e.g., metal ion binding). | Synthesis of thioether-containing materials. acs.org |

Molecular and Mechanistic Biological Interaction Studies of 1 Methylsulfanyl Butan 2 Amine Non Clinical Research Focus

In Vitro Enzymatic Modulation and Inhibition Studies

There is currently no available research data detailing the in vitro enzymatic modulation or inhibition by 1-(Methylsulfanyl)butan-2-amine.

Kinetic Analysis of Enzyme-Substrate Interactions

No studies have been published that analyze the kinetic parameters (e.g., K_m, V_max, k_cat) of this compound with any specific enzyme. Such studies would be essential to determine if this compound acts as a substrate, an inhibitor (competitive, non-competitive, or uncompetitive), or an activator of enzymatic activity.

Allosteric Regulation Investigations in Cell-Free Systems

Investigations into the potential allosteric regulation of enzymes by this compound in cell-free systems have not been reported. nih.govnih.govmdpi.com Allosteric modulators bind to a site on an enzyme distinct from the active site, causing a conformational change that alters the enzyme's activity. nih.govnih.govmdpi.com Future research could explore whether this compound can act as a positive or negative allosteric modulator for various enzyme systems.

Molecular Level Receptor Binding and Activation Studies

Specific data on the interaction of this compound with any receptor at the molecular level is not present in the current scientific literature.

Agonist/Antagonist Characterization in Recombinant Systems

There are no published studies characterizing this compound as an agonist or antagonist in recombinant receptor systems. Such studies would involve expressing a specific receptor in a cell line and measuring the functional response upon application of the compound.

Structure-Activity Relationships at the Binding Site (Molecular Level)

Due to the lack of identified receptor targets, no structure-activity relationship (SAR) studies have been conducted for this compound at a receptor binding site. nih.govmdpi.com SAR studies are crucial for understanding how the chemical structure of a compound relates to its biological activity and for the rational design of more potent or selective molecules. nih.govmdpi.com

Cellular Pathway Interaction Studies in Defined Research Models (Non-Clinical)

There is a lack of non-clinical studies in defined research models investigating the effects of this compound on specific cellular pathways. Research on related short-chain fatty acids has shown effects on various cellular processes, including inflammation and cell cycle regulation, but it is unknown if this compound shares these properties. nih.govnih.govmdpi.commdpi.comfrontiersin.org

Cell-Free System Analysis of Signaling Cascades

An exhaustive search of scientific databases yields no studies that have investigated the effects of this compound on signaling cascades in cell-free systems. Such research would be foundational in determining if the compound can directly modulate the activity of key proteins like kinases, phosphatases, or other enzymes involved in cellular communication. Without these studies, the compound's potential to influence cellular signaling pathways remains entirely unknown.

High-Throughput Screening for Molecular Probes

The development of molecular probes is a critical step in understanding the biological targets of a compound. However, there is no evidence of this compound being included in high-throughput screening campaigns. These large-scale experiments are essential for identifying initial "hits"—molecules that interact with a specific biological target. The absence of such screening data means that no molecular probes have been identified to help elucidate the mechanism of action of this compound.

Investigation of Metabolic Transformations in Non-Clinical Systems

The metabolic fate of a compound is a crucial aspect of its pharmacological profile. However, no studies have been published on the metabolic transformations of this compound in any non-clinical system.

Identification of Metabolites in Isolated Enzyme Systems

Research into how this compound is processed by key metabolic enzymes, such as cytochrome P450s or flavin-containing monooxygenases, has not been conducted. Identifying the metabolites formed in these isolated enzyme systems would provide critical insights into the compound's biotransformation and potential for drug-drug interactions.

Biotransformation Pathways in Microbial Cultures

Microbial cultures can be valuable models for understanding the metabolic pathways of xenobiotics. At present, no research has utilized microbial systems to investigate the biotransformation of this compound. Such studies could reveal novel metabolic pathways and identify unique metabolites not produced by mammalian systems.

Design and Synthesis of Derivatives for Mechanistic Probing

The synthesis of chemical derivatives is a common strategy to probe the structure-activity relationships of a compound and to develop more potent or selective molecules. To date, the scientific literature contains no reports on the design and synthesis of derivatives of this compound for the purpose of mechanistic probing. This lack of research further underscores the nascent stage of investigation into this particular chemical entity.

Future Directions and Emerging Research Avenues for 1 Methylsulfanyl Butan 2 Amine

Integration with Flow Chemistry and Automated Synthesis

The synthesis of 1-(Methylsulfanyl)butan-2-amine and its derivatives could be significantly enhanced by leveraging flow chemistry and automated synthesis platforms. Continuous-flow synthesis offers numerous advantages over traditional batch methods, including improved reaction control, enhanced safety, and greater scalability. mdpi.commdpi.com The precise control over parameters such as temperature, pressure, and reaction time in a flow reactor can lead to higher yields and purities.

Automated synthesis platforms, which can perform numerous reactions in parallel with minimal human intervention, would be instrumental in rapidly creating a library of derivatives based on the this compound scaffold. nih.govamidetech.comnih.gov This high-throughput approach would accelerate the discovery of new compounds with potentially valuable properties. The data generated from these automated experiments could also be used to develop predictive models for reaction outcomes, further streamlining the synthesis process.

Table 1: Potential Advantages of Flow Chemistry for the Synthesis of this compound Derivatives

| Feature | Advantage in Synthesizing Derivatives |

| Precise Control | Improved selectivity and yield of specific isomers. |

| Enhanced Safety | Handling of potentially hazardous reagents in small, controlled volumes. |

| Scalability | Facile transition from laboratory-scale synthesis to larger-scale production. |

| Automation | Rapid generation of a diverse library of analogues for screening. |

Exploration of Novel Catalytic Systems

The development of novel catalytic systems represents a crucial avenue for future research involving this compound. The amine functionality of this compound makes it a candidate for use as a ligand in transition-metal catalysis or as an organocatalyst itself. Research could focus on designing and synthesizing chiral catalysts derived from this compound for asymmetric synthesis, a field of immense importance in the pharmaceutical and fine chemical industries.

Furthermore, exploring enzymatic catalysis for the synthesis or modification of this compound could offer environmentally friendly and highly selective reaction pathways. The identification or engineering of enzymes capable of acting on this substrate could open up new possibilities for its sustainable production and derivatization.

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring (Non-Identification)

To gain deeper insights into the reaction dynamics involving this compound, the application of advanced spectroscopic techniques for in situ monitoring is essential. Techniques such as Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy can provide real-time information on the conversion of reactants, the formation of intermediates, and the appearance of products without the need for sample extraction. This continuous monitoring allows for a more precise understanding of reaction kinetics and mechanisms.

For instance, monitoring the characteristic vibrational frequencies of the amine and methylsulfanyl groups could track the progress of reactions where these functionalities are modified. This data is invaluable for optimizing reaction conditions and ensuring process consistency, particularly in a flow chemistry setup.

Development of Supramolecular Assemblies and Smart Materials

The structural features of this compound, including its amine group capable of hydrogen bonding and the sulfur atom which can participate in various non-covalent interactions, make it a potential building block for supramolecular assemblies. Future research could explore the self-assembly of this compound or its derivatives into well-defined architectures such as gels, liquid crystals, or molecular cages.

The incorporation of this compound into polymeric structures could lead to the development of "smart" materials. These materials could exhibit responsive behavior to external stimuli such as changes in pH, temperature, or the presence of specific analytes, owing to the chemical nature of the amine and sulfide (B99878) moieties.

Expanding Applications in Systems Chemistry and Chemical Biology (Mechanistic Focus)

In the realms of systems chemistry and chemical biology, this compound could serve as a valuable tool for investigating complex chemical networks and biological processes. A key focus of future research would be to understand the mechanistic details of its interactions within these systems.

For example, derivatives of this compound could be designed as probes to study enzyme mechanisms, particularly those involving amine or sulfur-containing substrates. By systematically modifying the structure of the compound, researchers could investigate how subtle changes affect binding affinities and reaction rates, providing crucial information about the active sites of enzymes. researchgate.net In systems chemistry, this compound could be a component in synthetic reaction networks that mimic biological signaling pathways, with a focus on understanding the fundamental principles that govern the behavior of these complex systems.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(Methylsulfanyl)butan-2-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution, where a butan-2-amine derivative reacts with methylsulfanyl chloride. A base such as triethylamine or sodium hydroxide neutralizes HCl byproducts. Solvents like dichloromethane or acetonitrile are used under controlled temperatures (room temperature or slight heating) to maximize conversion . Yield optimization requires careful pH control, inert atmospheres, and post-reaction purification via column chromatography or recrystallization.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify the methylsulfanyl group (δ ~2.1 ppm for SCH₃) and amine protons (δ ~1.5-2.5 ppm).

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (C₅H₁₃NS, theoretical 119.08 g/mol) and fragmentation patterns.

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond angles and stereochemistry .

Q. How does the methylsulfanyl group affect the compound’s solubility and stability under varying pH conditions?

- Methodological Answer : The thioether (SCH₃) group enhances lipophilicity compared to oxygen analogs, reducing aqueous solubility. Stability tests involve incubating the compound in buffers (pH 3–10) and analyzing degradation via HPLC. The amine group may protonate under acidic conditions, altering solubility .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic or catalytic reactions?

- Methodological Answer : The amine acts as a nucleophile in alkylation or acylation reactions. Computational studies (DFT calculations) model transition states to predict regioselectivity. For catalytic applications, the compound’s ability to coordinate metals (e.g., Cu, Pd) is tested via UV-Vis spectroscopy and cyclic voltammetry .

Q. How do structural modifications (e.g., replacing methylsulfanyl with ethylsulfanyl) alter biological activity?

- Methodological Answer : Comparative structure-activity relationship (SAR) studies involve synthesizing analogs and testing bioactivity (e.g., antimicrobial assays, enzyme inhibition). Methylsulfanyl’s smaller steric profile may enhance binding to hydrophobic enzyme pockets, while bulkier groups (ethyl) reduce affinity .

Q. What strategies resolve contradictions in reported pharmacological data for this compound?

- Methodological Answer : Discrepancies in IC₅₀ values or receptor binding data require:

- Assay Standardization : Repeating experiments under uniform conditions (e.g., cell lines, temperature).

- Purity Validation : Using HPLC (>95% purity) to exclude impurities.

- Meta-Analysis : Cross-referencing data with structurally similar compounds (e.g., 1-(Ethylsulfanyl)propan-2-amine) to identify trends .

Q. How can computational modeling predict the compound’s interaction with neurological targets (e.g., monoamine transporters)?

- Methodological Answer : Molecular docking (AutoDock, Schrödinger) simulates binding to serotonin/dopamine transporters. Molecular dynamics (MD) simulations (NAMD, GROMACS) assess stability of ligand-receptor complexes over time. Pharmacophore models validate critical interactions (e.g., hydrogen bonds with SCH₃) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.